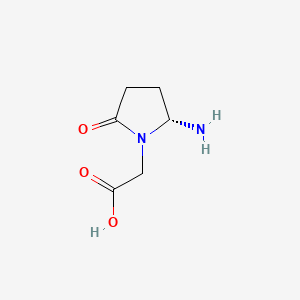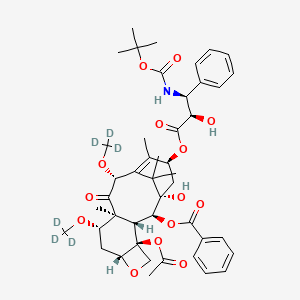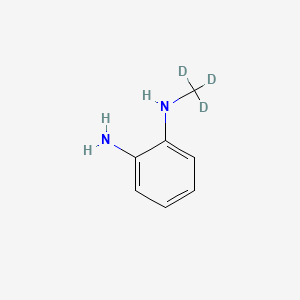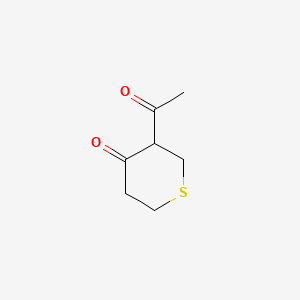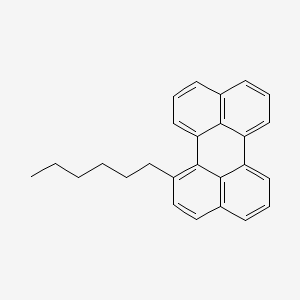
1-Hexylperylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexylperylene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of a perylene core with a hexyl group attached to one of its positions. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications.
Applications De Recherche Scientifique
1-Hexylperylene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and microscopy.
Biology: In biological research, it serves as a fluorescent marker for studying cellular processes and imaging biological samples.
Medicine: Its photophysical properties make it useful in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Industry: this compound is employed in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hexylperylene can be synthesized through several methods. One common approach involves the alkylation of perylene with hexyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an inert solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Another method involves the use of Grignard reagents. In this approach, perylene is reacted with hexylmagnesium bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexylperylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perylenequinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroperylene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the perylene core. Common reagents include nitric acid for nitration and bromine for bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Perylenequinones.
Reduction: Dihydroperylene derivatives.
Substitution: Nitroperylene, bromoperylene.
Mécanisme D'action
The mechanism of action of 1-hexylperylene is primarily based on its ability to absorb and emit light. When exposed to light, it undergoes electronic excitation, leading to the generation of excited states. These excited states can transfer energy to other molecules or generate reactive oxygen species, which can induce various chemical and biological effects. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in photodynamic therapy or enhancing charge transport in electronic devices.
Comparaison Avec Des Composés Similaires
1-Hexylperylene can be compared with other similar compounds, such as:
Perylene: The parent compound without the hexyl group. It has similar photophysical properties but lacks the solubility and processability advantages provided by the hexyl group.
1-Octylperylene: Similar to this compound but with an octyl group. It offers even better solubility and processability but may have slightly different photophysical properties.
Perylene diimides: These compounds have imide groups attached to the perylene core, providing enhanced stability and electron-accepting properties, making them suitable for use in organic electronics.
The uniqueness of this compound lies in its balance between solubility, processability, and photophysical properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
1-hexylperylene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24/c1-2-3-4-5-9-19-16-17-20-12-7-14-22-21-13-6-10-18-11-8-15-23(24(18)21)26(19)25(20)22/h6-8,10-17H,2-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKZANGSIXEBBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723704 |
Source


|
| Record name | 1-Hexylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143076-98-6 |
Source


|
| Record name | 1-Hexylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
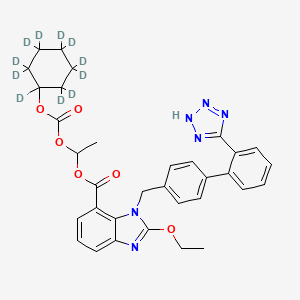
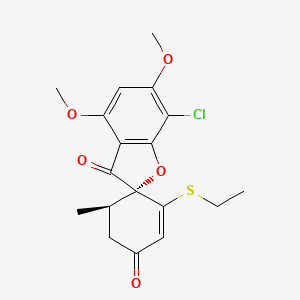

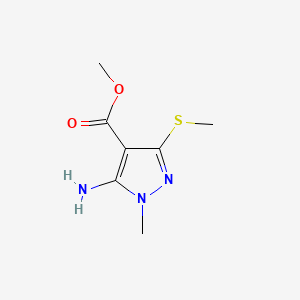
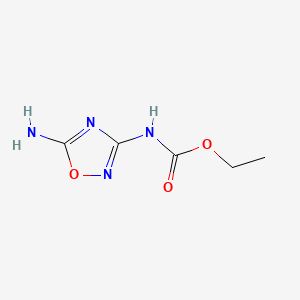
![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)
